molecular formula C12H16N2O B5602225 (1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one

(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one

Cat. No.: B5602225
M. Wt: 204.27 g/mol
InChI Key: FSQCLXOWLNRENC-YFHOEESVSA-N
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Description

(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one is an organic compound that features a pyridine ring, an amino group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 3-acetylpyridine with an appropriate amine under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structural features may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and pyridine ring may play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one
  • (1Z)-1-amino-4,4-dimethyl-1-(pyridin-4-yl)pent-1-en-3-one
  • (1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)but-1-en-3-one

Uniqueness

(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the enone structure. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-1-amino-4,4-dimethyl-1-pyridin-3-ylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)11(15)7-10(13)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQCLXOWLNRENC-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C1=CN=CC=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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